

1,1-Difluoropentane-2,4-dione chemical properties

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Compound of Interest

Compound Name: 1,1-Difluoropentane-2,4-dione

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An In-depth Technical Guide on the Core Chemical Properties of **1,1-Difluoropentane-2,4-dione**

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-Difluoropentane-2,4-dione, a fluorinated β -dicarbonyl compound, presents a unique profile of chemical properties relevant to various fields, including organic synthesis and drug development. The introduction of the difluoromethyl group significantly influences the compound's acidity, keto-enol tautomerism, and reactivity, making it a valuable building block for the synthesis of novel fluorinated molecules. This guide provides a comprehensive overview of the core chemical properties of **1,1-difluoropentane-2,4-dione**, including its physicochemical characteristics, synthesis, reactivity, and spectroscopic data. A key focus is placed on its keto-enol tautomerism, a fundamental aspect of β -dicarbonyl chemistry.

Physicochemical Properties

1,1-Difluoropentane-2,4-dione is a flammable liquid with a molecular formula of $C_5H_6F_2O_2$.^[1]
^[2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **1,1-Difluoropentane-2,4-dione**

Property	Value	Source(s)
IUPAC Name	1,1-difluoropentane-2,4-dione	[1]
Synonyms	1,1-Difluoroacetylacetone	[1]
CAS Number	41739-23-5	[1]
Molecular Formula	C ₅ H ₆ F ₂ O ₂	[1][2]
Molecular Weight	136.10 g/mol	[1]
Boiling Point	132 °C	[2]
Density	1.167 g/cm ³	[2]
Flash Point	53.1 °C	[2]
Refractive Index	1.357	[2]
XLogP3	0.7	[1]

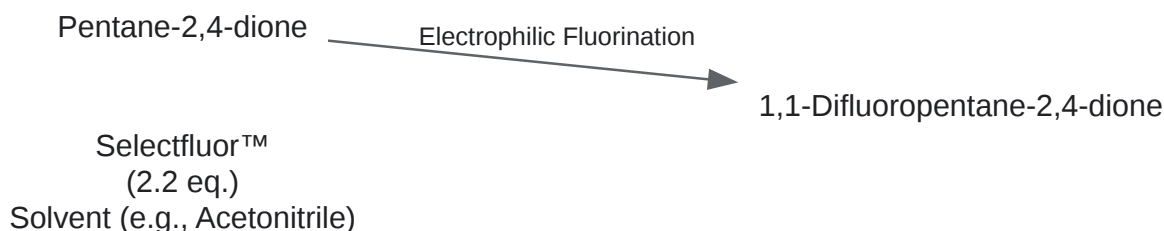
Synthesis

While a specific, detailed experimental protocol for the synthesis of **1,1-difluoropentane-2,4-dione** is not readily available in the reviewed literature, its synthesis can be approached through established methods for the preparation of fluorinated β -dicarbonyl compounds. Two plausible synthetic routes are outlined below.

Experimental Protocol 1: Electrophilic Fluorination of a β -Diketone Precursor

This method involves the direct fluorination of a suitable β -diketone precursor. A common and effective electrophilic fluorinating agent is Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).[3][4][5][6] The reaction proceeds via the enol or enolate form of the β -diketone.

Proposed Reaction Scheme:



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Caption: Proposed synthesis of **1,1-difluoropentane-2,4-dione** via electrophilic fluorination.

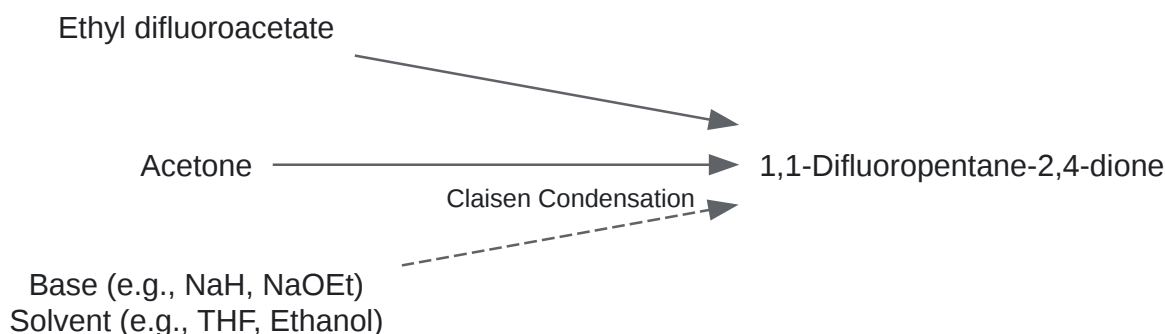
Detailed Methodology:

- Preparation of the Reaction Mixture: In a fume hood, dissolve pentane-2,4-dione (1.0 eq.) in a suitable aprotic solvent, such as acetonitrile, in a flask equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon).
- Addition of Fluorinating Agent: To the stirred solution, add Selectfluor™ (2.2 eq.) portion-wise at room temperature. The reaction may be exothermic, and cooling with an ice bath may be necessary to maintain the temperature.
- Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
- Work-up: Upon completion, quench the reaction by adding water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
- Purification: Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to afford pure **1,1-difluoropentane-2,4-dione**.

Experimental Protocol 2: Claisen Condensation

This approach involves the Claisen condensation of a difluoro-functionalized ester with a ketone.

Proposed Reaction Scheme:



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Caption: Proposed synthesis via Claisen condensation.

Detailed Methodology:

- **Preparation of the Base:** In a flame-dried flask under an inert atmosphere, suspend a strong base such as sodium hydride (NaH) or sodium ethoxide (NaOEt) (1.1 eq.) in an anhydrous solvent like tetrahydrofuran (THF) or ethanol.
- **Formation of the Enolate:** To the stirred suspension, add acetone (1.0 eq.) dropwise at 0 °C. Allow the mixture to stir for a period to ensure complete formation of the enolate.
- **Condensation:** Add ethyl difluoroacetate (1.0 eq.) dropwise to the enolate solution at 0 °C. After the addition, allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by TLC or GC-MS.
- **Work-up:** Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent. Wash the combined organic extracts with brine and dry over an anhydrous drying agent.
- **Purification:** After removing the solvent, purify the resulting crude product by vacuum distillation or column chromatography.

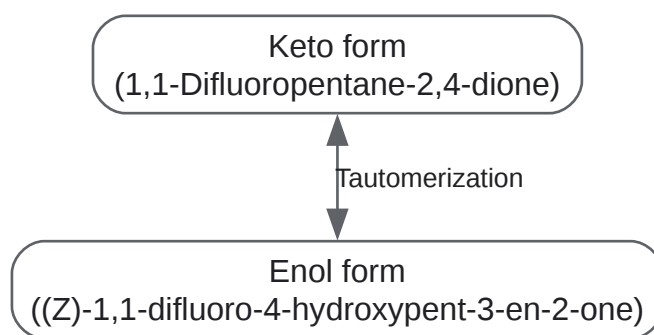
Reactivity

The reactivity of **1,1-difluoropentane-2,4-dione** is largely dictated by the presence of the two carbonyl groups and the electron-withdrawing difluoromethyl group.

- **Acidity of the Methylene Protons:** The protons on the C3 carbon, flanked by two carbonyl groups, are acidic. The electron-withdrawing effect of the adjacent difluoromethyl group is expected to further increase the acidity of these protons compared to non-fluorinated pentane-2,4-dione. This enhanced acidity facilitates the formation of a stable enolate ion, which is a key intermediate in many of its reactions.
- **Reactions with Nucleophiles and Electrophiles:** The enolate of **1,1-difluoropentane-2,4-dione** can act as a nucleophile in various reactions, such as alkylations and acylations at the C3 position. The carbonyl carbons are electrophilic and can be attacked by nucleophiles.

Keto-Enol Tautomerism

A significant chemical property of β -dicarbonyl compounds is their existence as an equilibrium mixture of keto and enol tautomers.



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Caption: Keto-enol tautomerism in **1,1-difluoropentane-2,4-dione**.

The presence of the α -difluoro substituent is known to influence the position of this equilibrium. Theoretical studies on α -fluoro- β -diketones suggest that the fluorine atoms can affect the stability of the keto and enol forms.^[7] It is proposed that α -fluorine substitution can lessen the intramolecular hydrogen bond strength in the enol form, which may lead to a relative stabilization of the keto tautomer compared to the non-fluorinated analogue.^[7] The exact keto-enol ratio for **1,1-difluoropentane-2,4-dione** in various solvents would require experimental determination, likely using NMR spectroscopy.

Spectroscopic Data

Detailed experimental spectra for **1,1-difluoropentane-2,4-dione** are not widely published. However, based on its structure and data from analogous compounds such as 1,1,1-trifluoro-2,4-pentanedione, the expected spectroscopic features can be predicted.^{[8][9][10]}

Table 2: Predicted Spectroscopic Data for **1,1-Difluoropentane-2,4-dione**

Technique	Predicted Features
¹ H NMR	Signals for the methyl protons (CH ₃), methylene protons (CH ₂) in the keto form, and a methine proton (=CH-) and hydroxyl proton (-OH) in the enol form. The chemical shifts will be influenced by the presence of the fluorine atoms.
¹³ C NMR	Resonances for the carbonyl carbons, the difluoromethyl carbon (split by fluorine), the methylene/methine carbon, and the methyl carbon. The C-F coupling constants will be characteristic.
¹⁹ F NMR	A characteristic signal for the two equivalent fluorine atoms of the CF ₂ group, likely appearing as a triplet due to coupling with the adjacent proton.
IR Spectroscopy	Strong absorption bands for the C=O stretching vibrations of the keto form. In the enol form, a broad O-H stretching band and C=C and C=O stretching bands at lower frequencies due to conjugation and intramolecular hydrogen bonding are expected.
Mass Spectrometry	The molecular ion peak (M ⁺) should be observable, along with characteristic fragmentation patterns involving the loss of acetyl, methyl, and fluorine-containing fragments.

Safety Information

1,1-Difluoropentane-2,4-dione is classified as a highly flammable liquid and vapor. It may cause severe skin burns, eye damage, skin irritation, serious eye irritation, and respiratory irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Applications in Drug Development and Research

Fluorinated organic compounds often exhibit unique biological activities due to the effects of fluorine on properties such as lipophilicity, metabolic stability, and binding affinity. As a fluorinated building block, **1,1-difluoropentane-2,4-dione** can be utilized in the synthesis of more complex fluorinated molecules for potential applications in drug discovery and materials science. The difluoromethyl group is a recognized bioisostere for hydroxyl or thiol groups, and its incorporation can lead to compounds with improved pharmacokinetic profiles.

Conclusion

1,1-Difluoropentane-2,4-dione is a valuable fluorinated β -dicarbonyl compound with distinct chemical properties. Its synthesis, reactivity, and particularly its keto-enol tautomerism are of significant interest to researchers in organic synthesis and medicinal chemistry. While detailed experimental data for this specific compound is limited in the public domain, its properties can be reasonably predicted based on the chemistry of related fluorinated β -diketones. Further experimental investigation into its synthesis, reactivity, and spectroscopic characterization is warranted to fully exploit its potential as a versatile building block in the development of novel fluorinated compounds.

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